molecular formula C18H22N2O B7555355 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

Cat. No. B7555355
M. Wt: 282.4 g/mol
InChI Key: ITGNQEWBBZJWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. By activating this receptor, 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide can increase the release of dopamine in the brain, leading to improved motor function, cognitive performance, and reward-related behavior.
Biochemical and Physiological Effects:
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects in animal studies. It increases the release of dopamine in the striatum, a brain region involved in motor function and reward. It also increases the activity of the prefrontal cortex, a brain region involved in cognitive function. These effects are thought to underlie the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in neurological disorders.

Advantages and Limitations for Lab Experiments

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has several advantages for use in lab experiments. It is a selective agonist of the dopamine D1 receptor, which allows for precise manipulation of this receptor in experimental settings. It is also a relatively stable compound, making it suitable for long-term storage and use. However, there are also limitations to the use of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, it has not been extensively studied in humans, which may limit its translational potential.

Future Directions

There are several future directions for research on 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. One area of focus is the development of more potent and selective dopamine D1 receptor agonists. Another area of focus is the investigation of the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, there is a need for further investigation into the mechanism of action of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, particularly in relation to its effects on the prefrontal cortex and other brain regions involved in cognitive function.

Synthesis Methods

The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide involves several steps, including the reaction of 2-ethylbenzaldehyde with methylamine to form 2-ethylbenzylmethylamine, which is then reacted with N-methylbenzamide to produce 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic use in neurological disorders. In animal studies, it has been shown to improve motor function in Parkinson's disease models and reduce hyperactivity in ADHD models. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.

properties

IUPAC Name

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-15-6-4-5-7-17(15)13-20-12-14-8-10-16(11-9-14)18(21)19-2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGNQEWBBZJWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

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